Cas no 898447-18-2 (9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(3,4-Dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with a complex heterocyclic structure, featuring a carboxamide functional group at the 6-position. Its molecular framework, incorporating dimethoxyphenyl and methylphenyl substituents, suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or adenosine receptor modulators. The compound's rigid purine core and substituted aromatic rings may enhance binding affinity and selectivity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of multiple functional groups also facilitates structure-activity relationship studies for optimizing pharmacological properties.
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure
898447-18-2 structure
商品名:9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS番号:898447-18-2
MF:C21H19N5O4
メガワット:405.406664133072
CID:6450909

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • 7H-Purine-6-carboxamide, 9-(3,4-dimethoxyphenyl)-8,9-dihydro-2-(2-methylphenyl)-8-oxo-
    • インチ: 1S/C21H19N5O4/c1-11-6-4-5-7-13(11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-8-9-14(29-2)15(10-12)30-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
    • InChIKey: LTBIQTQMMIVZNU-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=NC(C3=CC=CC=C3C)=NC=2C(N)=O)N(C2=CC=C(OC)C(OC)=C2)C1=O

じっけんとくせい

  • 密度みつど: 1.346±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9.69±0.20(Predicted)

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2565-0296-10mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2565-0296-10μmol
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2565-0296-5mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2565-0296-4mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2565-0296-1mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2565-0296-20mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2565-0296-5μmol
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2565-0296-3mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2565-0296-25mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2565-0296-100mg
9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
898447-18-2 90%+
100mg
$248.0 2023-05-16

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 関連文献

9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamideに関する追加情報

Introduction to 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898447-18-2) in Modern Pharmaceutical Research

The compound 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by its CAS number 898447-18-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a purine core structure, has garnered considerable attention due to its unique pharmacophoric features and potential therapeutic applications. The presence of 3,4-dimethoxyphenyl and 2-methylphenyl substituents introduces specific electronic and steric properties that influence its interactions with biological targets, making it a promising candidate for further investigation.

Recent research in the domain of nucleoside analogs has highlighted the importance of modifying the purine scaffold to enhance bioactivity and selectivity. The 8-oxo-8,9-dihydro-7H-purine moiety is particularly noteworthy, as it mimics the natural purine bases found in DNA and RNA, suggesting potential applications in anticancer and antiviral therapies. The carboxamide functional group at the 6-position further diversifies its chemical profile, enabling modifications that could improve solubility and metabolic stability.

One of the most compelling aspects of this compound is its structural similarity to known pharmacologically active molecules. For instance, derivatives of purine have been extensively studied for their roles in inhibiting enzymes such as kinases and phosphodiesterases. The 3,4-dimethoxyphenyl substituent may enhance binding affinity by introducing hydrophobic interactions and π-stacking effects with aromatic residues in protein targets. Similarly, the 2-methylphenyl group could contribute to metabolic stability by reducing susceptibility to enzymatic degradation.

In the context of contemporary drug discovery, this compound exemplifies the strategic design of molecular entities that balance structural complexity with functional efficacy. Computational modeling studies have suggested that modifications to the aromatic rings could fine-tune binding interactions with specific therapeutic targets. For example, virtual screening experiments have identified potential binding pockets in kinases and polymerases where this compound might exert its effects. Such insights are crucial for optimizing lead compounds into viable drug candidates.

The synthesis of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide presents an interesting challenge for synthetic chemists. The multi-step process involves constructing the purine core while incorporating the aromatic substituents with high regioselectivity. Advances in transition-metal-catalyzed cross-coupling reactions have facilitated the introduction of these functional groups efficiently. Additionally, modern purification techniques ensure high purity standards necessary for preclinical studies.

Preclinical investigations have begun to explore the pharmacological profile of this compound. Initial studies indicate promising activity against certain cancer cell lines due to its ability to interfere with DNA replication and repair mechanisms. The 8-oxo-purine scaffold is known to mimic hypoxanthine or xanthine, which can be further metabolized into active forms that disrupt nucleotide pools essential for tumor growth. Furthermore, the presence of methoxy groups may enhance blood-brain barrier penetration, opening avenues for treating central nervous system disorders.

Another area of interest is its potential as an antiviral agent. Purine derivatives have shown efficacy against viral polymerases by competing with natural nucleobases or inhibiting enzyme activity directly. The structural features of this compound may allow it to bind viral protease or RNA-dependent RNA polymerase domains effectively. Ongoing research aims to identify optimal analogs through structure-activity relationship (SAR) studies, which will guide further development efforts.

The chemical properties of 9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide also make it a valuable tool for mechanistic studies in enzymology. By probing interactions with key enzymes involved in metabolic pathways, researchers can uncover novel therapeutic strategies targeting diseases such as diabetes or inflammatory disorders. The compound’s ability to modulate enzyme activity without significant off-target effects underscores its potential as a selective inhibitor.

Future directions in research may include exploring prodrug formulations to improve bioavailability and reduce toxicity. Additionally, combination therapies involving this compound alongside other small molecules could synergize therapeutic outcomes by targeting multiple disease pathways simultaneously. Collaborative efforts between synthetic chemists and biologists will be essential for translating these findings into clinical applications.

In conclusion,9-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898447-18-2) stands out as a versatile molecular entity with broad therapeutic implications across oncology,antiviral therapy, and metabolic diseases. Its unique structural features combined with promising preclinical data position it as a cornerstone compound for innovative drug discovery programs aimed at addressing unmet medical needs.

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